molecular formula C26H31FN2O4S B2526932 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892773-70-5

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2526932
CAS No.: 892773-70-5
M. Wt: 486.6
InChI Key: GCXDUYDCYYINFX-UHFFFAOYSA-N
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Description

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with various functional groups that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine, fluoro, methoxybenzenesulfonyl, and propyl groups. Each step requires specific reagents and conditions, such as:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Group: This step may involve the nucleophilic substitution of a halogenated quinoline derivative with 3,5-dimethylpiperidine.

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base such as triethylamine.

    Propylation: The propyl group can be introduced via alkylation using propyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the quinoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound may be used as a probe to study biological processes. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.

    Modulation of Receptors: Interacting with receptors on the cell surface and altering their signaling pathways.

    Disruption of Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
  • 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-butyl-1,4-dihydroquinolin-4-one
  • 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-ethyl-1,4-dihydroquinolin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine, fluoro, methoxybenzenesulfonyl, and propyl groups in a single molecule allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O4S/c1-5-10-28-16-25(34(31,32)20-8-6-19(33-4)7-9-20)26(30)21-12-22(27)24(13-23(21)28)29-14-17(2)11-18(3)15-29/h6-9,12-13,16-18H,5,10-11,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXDUYDCYYINFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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